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molecular formula C11H6ClFO B8691728 6-Fluoro-2-naphthoyl chloride

6-Fluoro-2-naphthoyl chloride

Cat. No. B8691728
M. Wt: 208.61 g/mol
InChI Key: ODYLBCWIPSMSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519134B2

Procedure details

6-fluoro-2-naphthoic acid (2 g, 10.52 mmol) was stirred in thionyl chloride (21.03 ml) at 80° C. for 4 h in pressure vessel. The mixture was cooled and concentrated. The acid chloride was dried and used as is for next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
21.03 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.S(Cl)([Cl:17])=O>>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([Cl:17])=[O:14])[CH:6]=[CH:5]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC=1C=C2C=CC(=CC2=CC1)C(=O)O
Name
Quantity
21.03 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The acid chloride was dried

Outcomes

Product
Name
Type
Smiles
FC=1C=C2C=CC(=CC2=CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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